4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound with a unique structure that includes an ethoxy group, an ethoxymethyl group, and a methyl group attached to a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxy-3-methyl-1H-pyrazol-5-ol with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy and ethoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazol derivatives.
Scientific Research Applications
4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-3-methoxybenzaldehyde
- 4-Ethoxy-3-methylbenzaldehyde
- 4-Ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether
Uniqueness
4-Ethoxy-3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and its pyrazol ring structure.
Properties
CAS No. |
92214-12-5 |
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Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-ethoxy-5-(ethoxymethyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H16N2O3/c1-4-13-6-7-8(14-5-2)9(12)11(3)10-7/h10H,4-6H2,1-3H3 |
InChI Key |
IQINBSUSUFTHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C(=O)N(N1)C)OCC |
Origin of Product |
United States |
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